Sulfo-Cyanine7 NHS ester

Vue d'ensemble

Description

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which makes it particularly useful for labeling biomolecules such as proteins. This compound is an improved analog of the Cy7 fluorophore, offering enhanced quantum yield and photostability .

Applications De Recherche Scientifique

Sulfo-Cyanine7 NHS ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in near-infrared imaging for in vivo studies, including tumor imaging and tracking of labeled cells.

Industry: Employed in the development of diagnostic assays and biosensors .

Mécanisme D'action

Target of Action

The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .

Mode of Action

This compound is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .

Pharmacokinetics

It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .

Result of Action

The result of this compound action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .

Safety and Hazards

Orientations Futures

The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .

Analyse Biochimique

Biochemical Properties

Sulfo-Cyanine7 NHS ester plays a crucial role in biochemical reactions due to its ability to label biomolecules. This compound interacts with proteins, enzymes, and other biomolecules through its amine-reactive succinimide ester group. The interaction typically involves the formation of a stable amide bond between the ester group of this compound and the amine group of the target biomolecule. This labeling process is essential for tracking and studying the behavior of biomolecules in various biochemical assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it enables researchers to monitor cell function, including cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound make it particularly useful for imaging and tracking cellular processes in real-time, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of amide bonds. This interaction allows the compound to label proteins and other biomolecules, facilitating their detection and analysis. The fluorescent properties of this compound enable researchers to visualize the labeled biomolecules, providing a powerful tool for studying molecular interactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescent properties may degrade over time, affecting the accuracy of long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound’s labeling capabilities allow researchers to study metabolic flux and changes in metabolite levels in response to different experimental conditions. By tracking the labeled biomolecules, researchers can gain insights into the metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s water solubility and fluorescent properties enable it to be efficiently transported and localized within specific cellular compartments. This localization is crucial for studying the distribution and accumulation of labeled biomolecules in various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization allows researchers to study the behavior and interactions of labeled biomolecules in different subcellular environments, providing valuable insights into cellular function and regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 NHS ester is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:

Formation of the Cyanine Core: The cyanine core is synthesized by reacting indole derivatives with a polymethine bridge.

Sulfonation: Sulfonate groups are introduced to the cyanine core to improve water solubility.

Activation with NHS Ester: The final step involves the activation of the dye with N-hydroxysuccinimide (NHS) to form the NHS ester, which is reactive towards amines

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfo-Cyanine7 NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, such as those found in proteins and peptides.

Conditions: The reaction is typically carried out in aqueous buffers at a pH range of 7.0 to 9.0.

Major Products

The major product of the reaction between this compound and primary amines is a labeled biomolecule with a stable amide bond. This labeled biomolecule can then be used for various imaging and analytical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sulfo-Cyanine5.5 NHS ester

- Sulfo-Cyanine7.5 NHS ester

- Cy7 NHS ester

Uniqueness

Sulfo-Cyanine7 NHS ester stands out due to its improved quantum yield and photostability compared to other cyanine dyes. Its high water solubility makes it particularly suitable for labeling delicate proteins and other biomolecules that are prone to denaturation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] } | |

Numéro CAS |

1603861-95-5 |

Formule moléculaire |

C41H46KN3O10S |

Poids moléculaire |

844.05 |

Nom IUPAC |

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |

Clé InChI |

CURNAWIXNAMTKN-UHFFFAOYSA-M |

SMILES |

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

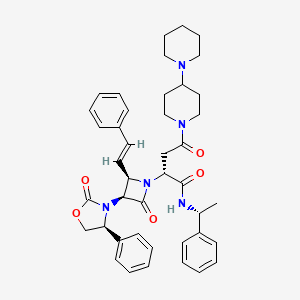

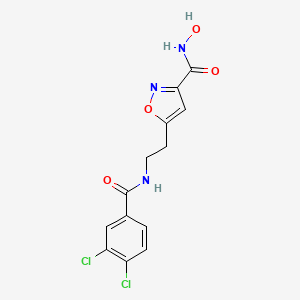

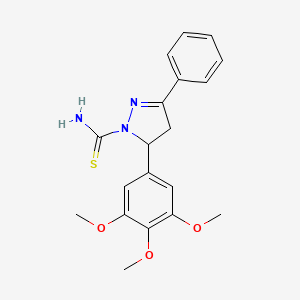

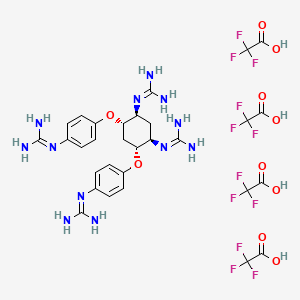

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)